3-Bromo-4-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

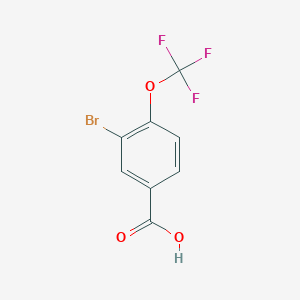

3-Bromo-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 of the benzene ring are substituted by a bromine atom and a trifluoromethoxy group, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid typically involves the bromination of 4-(trifluoromethoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd(PPh3)4).

Coupling Reactions: Boronic acids/esters, palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), solvents (THF, toluene).

Reduction Reactions: Reducing agents (LiAlH4, BH3), solvents (ether, THF).

Major Products:

Substitution Reactions: Substituted benzoic acid derivatives.

Coupling Reactions: Biaryl compounds.

Reduction Reactions: Benzyl alcohol derivatives.

Applications De Recherche Scientifique

3-Bromo-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which stabilizes the interaction with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the bromine atom.

3-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the bromine atom.

4-(Trifluoromethyl)benzyl bromide: Contains a bromine atom and a trifluoromethyl group but differs in the position and type of functional groups.

Uniqueness: 3-Bromo-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity in substitution and coupling reactions, enhanced lipophilicity, and the ability to form stable halogen bonds .

Activité Biologique

3-Bromo-4-(trifluoromethoxy)benzoic acid is an organic compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The compound features a bromine atom and a trifluoromethoxy group attached to a benzoic acid framework. The trifluoromethoxy group enhances the compound's lipophilicity, which facilitates better membrane permeability. The presence of the bromine atom allows for potential halogen bonding interactions, which can stabilize complexes with biological targets .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins is significant for studying enzyme inhibition and receptor modulation. The trifluoromethoxy group contributes to these interactions by enhancing the electronic properties of the molecule, allowing for more effective binding to target sites.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation .

- Anticancer Activity : The compound is being investigated for its potential anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceuticals. Its unique properties make it suitable for developing drug candidates targeting specific diseases. Notably, it has been utilized in synthesizing compounds with enhanced bioactivity through structural modifications .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that the compound significantly inhibits CYP1A2 activity, leading to increased plasma concentrations of drugs metabolized by this enzyme. This finding underscores the importance of understanding drug interactions involving this compound in clinical settings.

- Antitumor Activity Assessment : In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These results suggest that further optimization could lead to effective anticancer agents .

Data Summary Table

Propriétés

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604487 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85373-96-2 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.